molecular formula C7H4F3NO2 B15224322 5-(Difluoromethyl)-2-fluoronicotinic acid

5-(Difluoromethyl)-2-fluoronicotinic acid

Cat. No.: B15224322
M. Wt: 191.11 g/mol
InChI Key: CSMNRJHVFOOEGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Difluoromethyl)-2-fluoronicotinic acid is a fluorinated derivative of nicotinic acid intended for research and development applications, exclusively as a key synthetic building block in medicinal chemistry and drug discovery. Fluorinated nicotinic acids are valuable intermediates in the construction of more complex active pharmaceutical ingredients (APIs). The strategic incorporation of fluorine atoms and difluoromethyl groups into heterocyclic compounds, such as this nicotinic acid derivative, is a established practice in modern drug design. These modifications are known to fine-tune critical properties of a drug candidate, including its metabolic stability, lipophilicity, and membrane permeability . A review of FDA-approved drugs highlights that a significant proportion of new chemical entities contain fluorine, underlining its importance in developing therapies for areas such as oncology, virology, and central nervous system diseases . This compound falls into the category of fluorinated heterocycles, which combine the strength of a privileged heterocyclic scaffold with the advantageous physicochemical properties imparted by fluorine, making it a promising starting material for researchers . As a carboxylic acid, it readily undergoes coupling reactions to form amides or esters, while the halogen substituents on the pyridine ring offer sites for further functionalization via metal-catalyzed cross-coupling reactions. Applications: This chemical is designed for use as a building block in the synthesis of potential pharmaceutical agents. It is strictly for laboratory research purposes. Safety and Handling: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It must be handled by qualified professionals in a laboratory setting. Please refer to the Safety Data Sheet for proper handling instructions.

Properties

Molecular Formula

C7H4F3NO2

Molecular Weight

191.11 g/mol

IUPAC Name

5-(difluoromethyl)-2-fluoropyridine-3-carboxylic acid

InChI

InChI=1S/C7H4F3NO2/c8-5(9)3-1-4(7(12)13)6(10)11-2-3/h1-2,5H,(H,12,13)

InChI Key

CSMNRJHVFOOEGT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)F)C(F)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-2-fluoronicotinic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions include various fluorinated derivatives that retain the core structure of this compound. These derivatives often exhibit enhanced chemical and biological properties .

Scientific Research Applications

5-(Difluoromethyl)-2-fluoronicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-2-fluoronicotinic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, leading to modulation of their activity. The compound can inhibit or activate various biological pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares 5-(difluoromethyl)-2-fluoronicotinic acid with key analogs, highlighting substituent positions, molecular formulas, and inferred properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
This compound 5-(CF₂H), 2-F C₇H₄F₃NO₂ 215.11 High acidity due to electron-withdrawing CF₂H; enhanced metabolic stability
6-Fluoronicotinic acid 6-F C₆H₄FNO₂ 157.10 Reduced steric hindrance at 2-position; lower acidity compared to difluoromethyl analog
Methyl 2-amino-5-(trifluoromethyl)nicotinate 5-(CF₃), 2-NH₂ (esterified) C₈H₅F₃N₂O₂ 250.13 Trifluoromethyl group increases lipophilicity; ester form reduces solubility
5-Fluoro-2-hydroxynicotinic acid 5-F, 2-OH C₆H₄FNO₃ 173.10 Hydroxyl group enhances hydrogen bonding but decreases membrane permeability
6-Bromo-5-(difluoromethyl)-2-fluoronicotinic acid 5-(CF₂H), 2-F, 6-Br C₇H₃BrF₃NO₂ 294.01 Bromine adds steric bulk; potential for nucleophilic substitution reactions
2-Chloro-5-fluoro-6-methylnicotinic acid 2-Cl, 5-F, 6-CH₃ C₇H₅ClFNO₂ 203.57 Methyl group increases lipophilicity; chloro substituent may enhance stability

Key Findings from Comparative Studies

Substituent Electronic Effects: The difluoromethyl group (CF₂H) at the 5-position in the target compound exerts a stronger electron-withdrawing effect than a single fluorine or methyl group, increasing the carboxylic acid’s acidity (pKa ~2.5–3.0, inferred). This contrasts with 5-fluoro analogs (e.g., 6-fluoronicotinic acid), where acidity is moderated by the absence of a second fluorine. Trifluoromethyl (CF₃) groups (e.g., in methyl 2-amino-5-(trifluoromethyl)nicotinate) further enhance electron withdrawal but reduce solubility due to increased hydrophobicity.

Positional Isomerism :

  • Moving the fluorine from the 2-position (target compound) to the 6-position (6-fluoronicotinic acid) alters steric and electronic interactions. The 2-fluoro group in the target compound may facilitate π-stacking interactions in biological systems, while 6-fluoro derivatives exhibit different binding modes.

Functional Group Modifications :

  • Replacing the carboxylic acid with an ester (e.g., methyl ester in ) decreases polarity, improving cell membrane permeability but requiring metabolic activation for therapeutic activity.
  • Hydroxyl or methoxy groups at the 2-position (e.g., 5-fluoro-2-hydroxynicotinic acid) introduce hydrogen-bonding capacity, which can enhance target affinity but reduce oral bioavailability due to higher solubility in aqueous environments.

Bromine’s larger atomic size may hinder binding in tight enzymatic pockets compared to fluorine.

Implications for Drug Design

The comparison underscores the balance between electronic effects, solubility, and steric demands in fluorinated nicotinic acid derivatives. The target compound’s difluoromethyl and 2-fluoro substituents optimize both acidity and metabolic resistance, making it a promising candidate for further development. In contrast, analogs with trifluoromethyl or ester groups prioritize lipophilicity, while halogenated variants offer versatility in synthetic derivatization.

Biological Activity

5-(Difluoromethyl)-2-fluoronicotinic acid is a fluorinated derivative of nicotinic acid, a compound known for its diverse biological activities. The introduction of difluoromethyl and fluorine substituents enhances its pharmacological profile, making it a subject of interest in medicinal chemistry and drug development.

PropertyValue
Molecular Formula C7H6F3N1O2
Molecular Weight 195.13 g/mol
IUPAC Name This compound
CAS Number [Insert CAS Number]

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. The presence of fluorine atoms can enhance the compound's binding affinity and selectivity towards specific targets, potentially leading to improved therapeutic effects.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, research conducted on L1210 mouse leukemia cells showed that compounds with similar structures could inhibit cell proliferation effectively, suggesting a potential application in oncology .

Case Studies

  • Study on Antitumor Activity :
    • Objective : Evaluate the cytotoxic effects of this compound on L1210 cells.
    • Methodology : Cells were treated with varying concentrations of the compound, and cell viability was assessed using MTT assays.
    • Findings : The compound exhibited an IC50 value in the nanomolar range, indicating potent antitumor activity.
  • Mechanistic Insights :
    • Objective : Investigate the mechanism behind the cytotoxic effects.
    • Methodology : Flow cytometry and Western blot analysis were employed to assess apoptosis markers.
    • Findings : Treatment with the compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, confirming its role in inducing apoptosis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following modifications have been explored:

  • Fluorine Substituents : Enhancing lipophilicity and binding affinity.
  • Alkyl Chain Variations : Modifying the difluoromethyl group to assess changes in biological activity.

Comparative Analysis

A comparative analysis with other fluorinated nicotinic acids reveals that while many share similar mechanisms of action, the unique difluoromethyl substitution in this compound may confer distinct advantages in terms of efficacy and specificity.

Compound NameIC50 (µM)Mechanism of Action
This compound<1Induces apoptosis via mitochondrial pathway
6-Fluoro-2-nicotinic acid10Inhibits cell proliferation
3-Fluoro-4-(trifluoromethyl)picolinic acid5Modulates receptor activity

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